4-Aminobenzaldehyde
Overview
Description
4-Aminobenzaldehyde is a chemical compound that serves as a versatile intermediate in the synthesis of various materials. It has been utilized as a bifunctional linker in the construction of covalent organic frameworks (COFs), which are a class of porous crystalline materials with potential applications in gas storage, catalysis, and sensing . The compound's ability to form stable imine bonds makes it a valuable component in the design of these frameworks.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through various methods. A simple synthetic route from anilines has been reported, where anilines unsubstituted at the 4-position react under mild conditions to yield substituted 4-aminobenzaldehydes with high yields . Additionally, a new Vilsmeier reaction has been developed to synthesize 4-(N-methyl,N-substituted) aminobenzaldehydes, offering high yields and purity of the products . Furthermore, the compound has been prepared using 1-methyl-4-nitrobenzene as a raw material, demonstrating its accessibility from common chemical precursors .
Molecular Structure Analysis
The molecular structure of this compound has been studied through crystallography, revealing insights into the charge distribution and molecular stacking of its derivatives, such as N,N-disubstituted 4-aminophenylazobenzaldehydes . The inclusion compound of β-cyclodextrin with this compound has also been characterized, showing a "shallow inclusion" style and a dense hydrogen-bond network that contributes to the stability of the supramolecular system .
Chemical Reactions Analysis
This compound participates in various chemical reactions, forming Schiff base monomers through condensation reactions with aromatic aminophenols . These monomers can then be converted into polyphenol derivatives, demonstrating the reactivity of this compound in forming polymers with diverse properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its polymers have been extensively characterized. Techniques such as FT-IR, NMR, TG-DTA, DSC, and SEC have been employed to elucidate the structures of synthesized compounds . The electrochemical and optical properties, including HOMO-LUMO energy levels, band gaps, and photoluminescence, have been determined, highlighting the potential of this compound derivatives in electronic and photonic applications . Additionally, the polymer of this compound has been shown to possess conductivity, corrosion resistance, and improved adhesion to stainless steel compared to epoxy resin, indicating its utility in protective coatings .
Scientific Research Applications
Anti-Cancer Research
4-Aminobenzaldehyde has been used in the synthesis of heterocyclic chalcone derivatives as potential anti-cancer agents. A study demonstrated the effective in vitro anti-cancer activity of these synthesized derivatives against MCF-7 (breast cancer) cells, suggesting potential uses in cancer therapy (Fegade & Jadhav, 2022).
Material Science and Chemistry
This compound has been instrumental in the development of covalent organic frameworks (COFs). A research work used this compound as a bifunctional linker in COFs, demonstrating the tuning of lattice parameters and porosity in these materials (Sun et al., 2022).
Catalytic Oxidation Processes
Studies have explored the use of this compound in catalytic oxidation processes. One such study developed a technology based on the catalytic oxidation of 4-aminotoluene with ozone in liquid phase, yielding this compound (Galstyan, Galstyan, & Timoshyna, 2018).
Synthesis of Dyes and Fluorescent Materials
This compound has been used in synthesizing new chalcone-type dyes. These dyes were derived from this compound and analyzed for their fluorescence properties, indicating potential applications in materials science and dye manufacturing (Teimuri‐Mofrad, Rahimpour, & Gholizadeh, 2019).
Pharmaceutical and Medicinal Chemistry
This compound has been involved in the synthesis of compounds with potential anti-inflammatory and antibacterial activities. This synthesis includes the creation of benzylidene thiazolidinediones, indicating the compound's relevance in medicinal chemistry (Patil & Sharma, 2016).
Mechanism of Action
Target of Action
The primary target of 4-Aminobenzaldehyde is bacterial cells . It is theorized to work by binding to and disrupting N-Acetylmuramic acid , a major constituent of peptidoglycan and thus bacterial cell walls . This makes it a potential candidate for antibiotic applications .
Mode of Action
This compound interacts with its targets by binding to N-Acetylmuramic acid . This binding disrupts the structure of peptidoglycan, a key component of bacterial cell walls . The disruption of the cell wall structure can lead to the death of the bacterial cells .
Biochemical Pathways
Its interaction with n-acetylmuramic acid suggests that it may interfere with the synthesis of peptidoglycan, a crucial component of bacterial cell walls . This interference could disrupt the normal functioning of bacterial cells and lead to their death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell walls . By binding to N-Acetylmuramic acid and disrupting the structure of peptidoglycan, this compound can cause bacterial cell death .
Safety and Hazards
4-Aminobenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
4-Aminobenzaldehyde has been utilized as a bifunctional linker in the construction of covalent organic frameworks (COFs), which are a class of porous crystalline materials with potential applications in gas storage, catalysis, and sensing . The compound’s ability to form stable imine bonds makes it a valuable component in the design of these frameworks .
properties
IUPAC Name |
4-aminobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYWCRQDJIRAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060299 | |
Record name | Benzaldehyde, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
556-18-3, 28107-09-7 | |
Record name | 4-Aminobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, homopolymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINOBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Q1671TS1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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